Methyl 2-(3-amino-4-cyanophenyl)acetate

Catalog No.
S2748340
CAS No.
2248363-09-7
M.F
C10H10N2O2
M. Wt
190.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-amino-4-cyanophenyl)acetate

CAS Number

2248363-09-7

Product Name

Methyl 2-(3-amino-4-cyanophenyl)acetate

IUPAC Name

methyl 2-(3-amino-4-cyanophenyl)acetate

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5,12H2,1H3

InChI Key

DUGSFLHTRFLHGW-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)C#N)N

solubility

not available

Methyl 2-(3-amino-4-cyanophenyl)acetate is an organic compound with the molecular formula C10H10N2O2C_{10}H_{10}N_{2}O_{2}. It is classified as a derivative of phenylacetic acid, characterized by the presence of both amino and cyano functional groups attached to an aromatic ring. The compound features a methyl ester group, which enhances its solubility and reactivity in various chemical processes. Its structural uniqueness arises from the specific positioning of the amino and cyano groups, which can significantly influence its chemical behavior and biological activity .

  • Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The cyano group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or hydrogen gas under catalytic conditions.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group may be replaced by other nucleophiles such as hydroxide ions or amines .

Major Products Formed

  • Oxidation: Nitro derivatives.
  • Reduction: Primary amines.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that derivatives of methyl 2-(3-amino-4-cyanophenyl)acetate exhibit potential biological activities, making them candidates for drug development. The unique combination of amino and cyano groups allows for interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that these compounds may possess antimicrobial and anticancer properties, although further research is necessary to fully elucidate their mechanisms of action .

The synthesis of methyl 2-(3-amino-4-cyanophenyl)acetate can be achieved through several methods:

  • Cyanoacetylation of Amines: This method involves the reaction of substituted aryl amines with alkyl cyanoacetates. A common procedure includes treating the amine with methyl cyanoacetate at room temperature without a solvent.
  • Industrial Production: For large-scale production, similar synthetic routes are employed but optimized for cost, yield, and purity. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for efficiency .

Methyl 2-(3-amino-4-cyanophenyl)acetate finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing heterocyclic compounds and other complex organic molecules.
  • Biology: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
  • Industry: Utilized in producing specialty chemicals and intermediates for various industrial applications .

The interaction studies of methyl 2-(3-amino-4-cyanophenyl)acetate focus on its biochemical effects in biological systems. The amino and cyano groups participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound's activity and specificity. Ongoing research aims to clarify these interactions further, particularly concerning their implications in drug design and development .

Methyl 2-(3-amino-4-cyanophenyl)acetate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-amino-3-cyanophenyl)acetateDifferent position of the amino groupVariation in reactivity due to structural changes
Ethyl 2-(3-amino-4-cyanophenyl)acetateEthyl ester instead of a methyl esterPotentially different solubility characteristics
Methyl 2-(3-amino-4-nitrophenyl)acetateNitro group instead of a cyano groupAltered electronic properties affecting reactivity
Tert-butyl 2-(3-amino-4-cyanophenyl)acetateTert-butyl ester instead of methylIncreased steric hindrance influencing reactivity
Methyl 2-(3-amino-4-chlorophenyl)acetateChlorine substituent on the aromatic ringDifferent electronic effects on reactivity

These comparisons highlight how variations in functional groups and substituent positions can lead to significant differences in chemical behavior and biological activity, underscoring the uniqueness of methyl 2-(3-amino-4-cyanophenyl)acetate in its class .

XLogP3

1.3

Dates

Last modified: 07-22-2023

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